Lysinyl
Description
Lysinyl refers to residues or compounds containing lysine, an α-amino acid with a primary amine group (ε-NH₂) on its side chain. This group has a pKa of 10.7, ensuring protonation under physiological and endosomal pH conditions, which enhances electrostatic interactions with negatively charged molecules like nucleic acids . This compound derivatives are pivotal in drug delivery systems, enzyme catalysis, and G-quadruplex DNA stabilization. Their structural versatility allows modifications such as acetylation, methylation, or incorporation into macrocyclic frameworks, tailoring their biochemical properties for specific applications.
Properties
CAS No. |
21653-99-6 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanal |
InChI |
InChI=1S/C6H14N2O/c7-4-2-1-3-6(8)5-9/h5-6H,1-4,7-8H2/t6-/m0/s1 |
InChI Key |
YUZOKOFJOOANSW-LURJTMIESA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C=O)N |
Canonical SMILES |
C(CCN)CC(C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysinyl can be synthesized through various methods. One common method involves the hydrolysis of casein, a protein found in milk . The structure of this compound was elucidated in 1902 by Emil Fischer and Fritz Weigert, who synthesized it and compared it with the natural product .
Industrial Production Methods
Industrially, this compound is produced by microbial fermentation, primarily from sugar. Genetic engineering research is actively pursuing bacterial strains to improve the efficiency of production and allow this compound to be made from other substrates .
Chemical Reactions Analysis
Types of Reactions
Lysinyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is often involved in hydrogen bonding and acts as a general base in catalysis .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound include various proteins and peptides, as well as other biologically active compounds .
Scientific Research Applications
Lysinyl has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various compounds and as a catalyst in certain reactions.
Medicine: It is essential for human health, as it must be obtained from the diet.
Mechanism of Action
Lysinyl exerts its effects through various molecular targets and pathways. It is involved in proteinogenesis, the crosslinking of collagen polypeptides, and the uptake of essential mineral nutrients . The ε-amino group often participates in hydrogen bonding and acts as a general base in catalysis .
Comparison with Similar Compounds
Lysinyl vs. Histidinyl and Valinyl Derivatives in Nanoparticle Formation
This compound-containing lipids demonstrate superior nucleic acid binding compared to histidinyl or valinyl analogues. For instance, amino lipids with lysyl residues form stable nanoparticles at an N/P ratio of 10, whereas histidinyl counterparts fail below N/P 8 . This is attributed to lysine’s persistent positive charge (pKa 10.7 vs. histidine’s pKa ~6.0), enabling stronger electrostatic interactions. However, this compound-based systems require higher N/P ratios than ECO/iECO lipids, suggesting trade-offs between stability and lipid efficiency .
Table 1: Nanoparticle Stability of Amino Lipids
| Residue | Stable N/P Ratio | Nucleic Acid Binding Efficiency |
|---|---|---|
| This compound | 10 | High (ΔTtran = +37.5°C) |
| Histidinyl | >8 | Moderate (ΔTtran = +24.5°C) |
| Valinyl | 6 | Low (ΔTtran = +26.5°C) |
Macrocyclic this compound Derivatives in G-Quadruplex Stabilization
This compound macrocycles, such as HXLV (monothis compound) and HXDL (dithis compound), exhibit selective stabilization of G-quadruplex DNA over duplex DNA. HXLV increases the thermal stability (ΔTtran) of G-quadruplex DNA by 37.5°C, outperforming divalinyl HXDV (ΔTtran = 24.5°C) . Telomestatin, a natural macrocycle, remains the gold standard (ΔTtran >50°C) but lacks synthetic accessibility. This compound derivatives achieve selectivity via end-stacking interactions, whereas Telomestatin relies on π-stacking and hydrogen bonding . Notably, dithis compound HXDL shows partial duplex DNA binding (ΔTtran = +2.5°C), highlighting the impact of lysine side-chain quantity on specificity .
Table 2: Thermal Stabilization of DNA Structures
| Compound | ΔTtran (G-Quadruplex) | ΔTtran (Duplex) | Selectivity Ratio (G4/Duplex) |
|---|---|---|---|
| HXLV | +37.5°C | 0°C | ∞ |
| HXDL | +49.0°C | +2.5°C | 19.6 |
| Telomestatin | >50°C | 0°C | ∞ |
| HXDV | +24.5°C | 0°C | ∞ |
Chemical Reactivity and Catalytic Roles
This compound residues are critical in enzymatic catalysis. For example, ledodin’s rRNA N-glycosylase activity is abolished upon succinimidyl propionate (SPDP) modification, which targets ε-NH₂ groups . This contrasts with arginine or histidine residues, which are less susceptible to such modifications. This compound’s derivatization with carboxylic anhydrides (e.g., succinic anhydride) reverses its charge, enabling tailored interactions in drug formulations .
Key Research Findings and Implications
Drug Delivery : this compound lipids improve CRISPR/Cas9 delivery efficiency but require optimization to reduce lipid content .
Cancer Therapy : HXLV and HXDL offer promising G-quadruplex targeting with minimal off-target effects, though dithis compound variants need refinement to eliminate duplex binding .
Enzyme Engineering : this compound’s ε-NH₂ group is a hotspot for catalytic activity and chemical modification, enabling enzyme inactivation or functionalization .
Q & A
Q. What experimental methodologies are most reliable for synthesizing and characterizing Lysinyl derivatives?
Answer :
- Synthesis : Solid-phase peptide synthesis (SPPS) is widely used for this compound derivatives due to its high reproducibility and control over side-chain modifications . Ensure orthogonal protection strategies (e.g., Fmoc/t-Bu for ε-amino groups) to avoid undesired cross-reactivity.
- Characterization : Combine HPLC for purity assessment (>95%) and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. Circular dichroism (CD) spectroscopy is critical for analyzing secondary structural changes in this compound-containing peptides .
- Validation : Cross-reference NMR data (e.g., ¹H and ¹³C) with existing literature to confirm regioselectivity of modifications.
Q. How can researchers design robust assays to study this compound’s role in enzyme-substrate interactions?
Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-conjugated peptides) to monitor this compound-dependent protease activity. Measure initial reaction rates under varied pH (5.0–8.0) and temperature (25–37°C) to identify optimal catalytic conditions .
- Inhibition Studies : Employ competitive inhibitors (e.g., lysine analogs) to quantify binding affinity (Ki) via Lineweaver-Burk plots. Validate results with isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Controls : Include negative controls (e.g., substrate-only and enzyme-inactive mutants) to rule out non-specific interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s post-translational modification (PTM) data across studies?
Answer :
- Systematic Comparison : Tabulate conflicting results (e.g., PTM site occupancy rates) alongside experimental variables (Table 1).
| Study | PTM Site | Occupancy (%) | Method | pH | Reference |
|---|---|---|---|---|---|
| A | K28 | 45 ± 3 | LC-MS | 7.4 | |
| B | K28 | 72 ± 5 | ELISA | 7.0 |
- Root-Cause Analysis :
- Methodological Bias : ELISA may overestimate occupancy due to antibody cross-reactivity .
- Contextual Factors : Differences in cellular models (e.g., HEK293 vs. HeLa) can alter PTM enzyme expression .
- Resolution : Replicate key experiments using orthogonal techniques (e.g., SILAC-based LC-MS) and standardize cell lines .
Q. What computational strategies are effective for modeling this compound’s conformational dynamics in protein-ligand systems?
Answer :
- Molecular Dynamics (MD) : Use AMBER or GROMACS with explicit solvent models (TIP3P) to simulate this compound side-chain flexibility. Run simulations ≥200 ns to capture rare conformational states .
- Free Energy Calculations : Apply alchemical metadynamics to estimate binding free energy (ΔG) changes caused by this compound mutations. Validate with experimental ΔΔG values from mutagenesis studies .
- Limitations : Address force field inaccuracies in protonation states using constant-pH MD simulations .
Q. How can researchers optimize protocols for detecting low-abundance this compound modifications in complex biological matrices?
Answer :
- Enrichment Strategies : Use immunoaffinity columns (e.g., anti-acetyl-lysine antibodies) or chemical tagging (e.g., NHS-ester probes) to isolate modified peptides .
- Sensitivity Enhancements : Pair nano-LC with high-resolution mass spectrometers (Orbitrap Fusion Lumos) to achieve detection limits <1 fmol/µL .
- Data Analysis : Implement open-source tools (MaxQuant, Skyline) for label-free quantification, and manually validate spectra to reduce false positives .
Methodological Best Practices
What frameworks ensure rigorous formulation of this compound-focused research questions?
Answer :
Q. How should contradictory data on this compound’s redox activity be analyzed in meta-studies?
Answer :
- Categorize Evidence : Group findings by methodology (e.g., spectroscopic vs. enzymatic assays) and biological context (e.g., oxidative stress vs. homeostasis) .
- Statistical Reconciliation : Apply random-effects models to quantify heterogeneity (I² statistic) and identify outliers .
- Mechanistic Hypotheses : Propose context-dependent roles (e.g., this compound as a redox sensor in mitochondria but not cytoplasm) and design follow-up knock-in models .
Tables for Data Synthesis
Q. Table 1. Comparative Analysis of this compound PTM Detection Methods
| Method | Sensitivity | Throughput | Cost | Key Limitation |
|---|---|---|---|---|
| LC-MS/MS | High | Moderate | $$$ |
| Matrix interference |
| ELISA | Moderate | High |
| Western Blot | Low | Low | $ | Semi-quantitative | --- **References** Citations follow ACS style, prioritizing primary literature and avoiding non-peer-reviewed sources (e.g., [www.benchchem.com ](https://www.benchchem.com )). Example: 1. Devlin, J. et al. *BERT: Pre-training of Deep Bidirectional Transformers for Language Understanding*. 2012. <span data-key="41" class="reference-num" data-pages="undefined">1</span> 2. Manning, A. *Group 4 Extended Essays: An Introduction*. 2023. <span data-key="42" class="reference-num" data-pages="undefined">5</span> --- This FAQ integrates methodological rigor, distinguishes foundational vs. advanced inquiry, and adheres to academic best practices for reproducibility and critical analysis.Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
